Technical Guide: 4-((Benzyloxy)methyl)pyridin-2-amine (CAS 175441-77-3)
Technical Guide: 4-((Benzyloxy)methyl)pyridin-2-amine (CAS 175441-77-3)
This technical guide provides an in-depth analysis of 4-((Benzyloxy)methyl)pyridin-2-amine (CAS 175441-77-3), a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.
Executive Summary
4-((Benzyloxy)methyl)pyridin-2-amine is a specialized pyridine derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Its structure combines a 2-aminopyridine core —a classic hinge-binding motif for kinase inhibition—with a benzyloxymethyl side chain , which provides a lipophilic vector for probing hydrophobic pockets within enzyme active sites. This guide details its physicochemical properties, robust synthetic pathways, and applications in drug discovery.
Chemical Identity & Physicochemical Properties[1][2]
The compound features a pyridine ring substituted at the 2-position with a primary amine (–NH₂) and at the 4-position with a benzyloxymethyl group (–CH₂OCH₂Ph). This substitution pattern balances polarity (for solubility and H-bonding) with lipophilicity (for membrane permeability and hydrophobic binding).
Table 1: Physicochemical Data
| Property | Value (Experimental/Predicted) | Significance |
| CAS Number | 175441-77-3 | Unique Identifier |
| Chemical Formula | C₁₃H₁₄N₂O | Stoichiometry |
| Molecular Weight | 214.27 g/mol | Fragment-based drug design compliant |
| Appearance | Off-white to pale yellow solid | Typical for aminopyridines |
| Melting Point | 88–92 °C (Predicted) | Solid handling characteristics |
| LogP (Octanol/Water) | ~2.1 – 2.5 | Good lipophilicity for cell permeability |
| pKa (Pyridine N) | ~6.5 – 7.0 | Protonation state at physiological pH |
| H-Bond Donors | 1 (–NH₂) | Key for H-bond interactions |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Ligand binding versatility |
Synthetic Routes & Methodology
The synthesis of 4-((Benzyloxy)methyl)pyridin-2-amine requires careful orchestration to avoid N-alkylation of the pyridine ring or the primary amine. Two primary routes are recommended: Route A (via Chloro-intermediate) for scalability and Route B (via Direct Alkylation) for rapid analog generation.
Route A: The 2-Chloropyridine Approach (Recommended for Scale)
This route avoids the nucleophilicity of the primary amine by installing it after the ether formation.
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Starting Material: (2-Chloropyridin-4-yl)methanol (CAS 100708-96-3).
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Step 1: O-Alkylation
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Reagents: Benzyl bromide (BnBr), Sodium hydride (NaH).
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Solvent: THF or DMF (0 °C to RT).
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Mechanism: Deprotonation of the alcohol followed by Sɴ2 attack on benzyl bromide.
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Outcome: 4-((Benzyloxy)methyl)-2-chloropyridine.
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Step 2: Amination
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Method 1 (Buchwald-Hartwig): Pd₂(dba)₃, BINAP, LiHMDS or Benzophenone imine followed by hydrolysis.
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Method 2 (High Pressure): Aqueous NH₃, Cu₂O catalyst, 130–150 °C (Autoclave).
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Outcome: Target molecule (CAS 175441-77-3).
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Route B: Direct Alkylation of (2-Aminopyridin-4-yl)methanol
This route is shorter but requires strict control to prevent N-benzylation.
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Starting Material: (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7).
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Step 1: Selective O-Alkylation
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Reagents: NaH (2.1 eq), Benzyl bromide (1.0 eq).
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Condition: Low temperature (-10 °C) in THF.
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Rationale: The alkoxide is a harder nucleophile and reacts faster than the amine or pyridine nitrogen under kinetic control.
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Risk: Significant byproduct formation (N-alkylated species).[1]
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Visualization: Synthetic Pathway & Logic
Caption: Figure 1. Synthetic flowchart comparing the robust 2-chloro route (solid lines) vs. the direct alkylation route (dashed lines).
Applications in Medicinal Chemistry
The 4-((Benzyloxy)methyl)pyridin-2-amine scaffold is a privileged structure in drug discovery, particularly for targeting enzymes with hydrophobic pockets adjacent to the ATP-binding site.
Kinase Inhibition (Hinge Binding)
The 2-aminopyridine motif acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.
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Mechanism: The pyridine nitrogen accepts a proton from the hinge region (e.g., Met residue), while the exocyclic amine donates a proton to the backbone carbonyl.
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Role of Benzyloxymethyl: This group extends into the "specificity pocket" or "back pocket" of the kinase. The ether oxygen provides flexibility, while the benzyl ring engages in
or hydrophobic interactions with residues like the Gatekeeper.
GPCR Ligands
In G-Protein Coupled Receptors (e.g., Adenosine or P2X7 receptors), the aminopyridine core serves as a polar anchor, while the benzyl tail probes the extracellular vestibule, enhancing potency and selectivity.
Table 2: Structure-Activity Relationship (SAR) Logic
| Moiety | Function | Modification Potential |
| 2-Amino Group | Primary H-bond donor (Hinge Binder) | Acylation (prodrugs), Alkylation (selectivity) |
| Pyridine N | H-bond acceptor | Core replacement (Pyrimidine/Triazine) |
| 4-Methyl Ether | Linker/Spacer | Chain extension (Ethyl/Propyl) to probe depth |
| Benzyl Ring | Hydrophobic Interaction | Substitution (F, Cl, OMe) to tune electronics |
Handling & Stability Protocol
Safety Profile
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Hazards: Irritant to eyes, skin, and respiratory system. Potential skin sensitizer.
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GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
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PPE: Nitrile gloves, safety goggles, and fume hood required.
Stability & Storage
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
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Stability: The benzylic ether is stable under basic and neutral conditions but may cleave under strong acidic conditions (e.g., BBr₃, H₂/Pd-C) or oxidative stress.
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Shelf Life: >2 years if stored properly in a desiccated environment.
References
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Synthesis of 2-Aminopyridine Intermediates
- Source: ChemicalBook & PubChem Data for (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7).
- Relevance: Establishes the precursor synthesis via reduction of methyl 2-aminoisonicotin
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URL:
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O-Alkylation of Pyridines
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Source:Heterocyclic Communications, Vol 16, 2010.[2] "Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives".
- Relevance: Demonstrates the conditions for ether formation on pyridine side chains using base-mediated alkyl
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URL:
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General Pyridine Amination Methods
- Source:Journal of Organic Chemistry, "Pd-Catalyzed Amin
- Relevance: Validates the Buchwald-Hartwig coupling approach for converting the 2-chloro intermedi
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URL: (General Reference)
